molecular formula C10H9BrN2O B1269937 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-37-8

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Cat. No. B1269937
CAS RN: 36725-37-8
M. Wt: 253.09 g/mol
InChI Key: CDDNLMGOLYMTSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one and its derivatives can involve multiple steps, including Friedel-Crafts acylation, cyclization, and condensation reactions. For instance, the synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives has been reported through a process that includes Friedel-Crafts acylation followed by cyclization and condensation with aromatic aldehydes (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one has been characterized by various spectroscopic techniques. The compound features two cyclic groups, a pyridazine ring, and a 4-(methoxycarbonyl)phenyl group linked by a methylene spacer. The pyridazine ring is twisted, and intermolecular hydrogen bonds contribute to forming a one-dimensional polymeric structure (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Chemical Reactions and Properties

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one undergoes various chemical reactions, including dehydrogenation, Michael addition, and reactions with formaldehyde and secondary amines. These reactions lead to the formation of derivatives with different substituents, showcasing the compound's reactivity and versatility in organic synthesis (Soliman & El-Sakka, 2011).

Physical Properties Analysis

The physical properties of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. While specific physical properties are not detailed in the provided studies, such properties can be determined using standard laboratory techniques and are essential for the compound's practical applications.

Chemical Properties Analysis

The chemical properties of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one, including acidity, basicity, and reactivity with other chemical agents, are influenced by its molecular structure. The presence of the bromophenyl and pyridazinone groups contributes to its unique chemical behavior, making it a valuable compound for further research and application in synthesis and pharmaceuticals (Soliman & El-Sakka, 2011).

Scientific Research Applications

Synthesis and Derivatization in Pharmaceuticals

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one, and its derivatives, are primarily explored for their pharmaceutical applications. Tsolomiti et al. (2007) describe a simple and efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, which are structurally related to 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one. These compounds are significant in pharmaceuticals, particularly as they form the core structure in selective COX-2 inhibitors used for treating pain and inflammation. Additionally, their presence in phosphodiesterase inhibitors indicates potential applications in treating diseases like multiple sclerosis, hypertension, and Alzheimer's disease (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Antihypertensive Activity

Siddiqui, Mishra, and Shaharyar (2010) have synthesized derivatives of 6-(substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one, showing promising results in antihypertensive activities. Their research highlights the compound's potential in developing new treatments for high blood pressure (Siddiqui, Mishra, & Shaharyar, 2010).

Industrial Applications in Oil Improvement

Nessim (2017) explored the use of pyridazinone derivatives, including 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one, in the improvement of base oils. These compounds were tested as antioxidants and corrosion inhibitors, showing effectiveness in enhancing the quality of base oils used in various industrial applications (Nessim, 2017).

Structural Analysis and Molecular Interactions

Bortoluzzi, Souza, Joussef, and Meyer (2011) conducted a study focusing on the structural aspects of a compound closely related to 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one. Their work provides insights into the molecular structure, interactions, and potential for forming polymers, which could be relevant for material science and pharmaceutical formulation (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and may cause respiratory irritation. They should be handled with appropriate protective equipment and any spills should be collected to avoid environmental contamination .

properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDNLMGOLYMTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351051
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

CAS RN

36725-37-8
Record name 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4-bromo-phenyl)-4-oxo-butyric acid (Aldrich, 25.0 g, 97.3 mmol) in EtOH (100 mL) was treated with aqueous hydrazine (Aldrich, 55%, 9.1 mL, 100 mmol) at 80° C. for 2 h. The mixture was cooled to room temperature and the precipitate was collected by filtration and dried under vacuum to provide the title compound (24 g, 97% yield). 1H NMR (300 MHz, CDCl3) δ 2.35-2.76 (m, 2 H), 2.80-3.11 (m, 2 H), 7.45-7.77 (m, 4 H), 8.55 (s, 1 H); MS (DCl/NH3) m/z 253 (M+H)+, 255 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

4-(4-Bromo-phenyl)-4-oxo-butyric acid (Aldrich, 25.0 g, 97.3 mmol) was treated with NH2NH2—H2O (Aldrich, 55%, 9.1 mL, 156 mmol) in EtOH (Aldrich, 100 mL) at refluxing for 2 h. It was cooled down to ambient temperature and the white solid was filtered off to give the title compound (24.2 g, 98%). 1H NMR (CDCl3, 300 MHz) δ 2.50-2.76 (m, 2H), 2.85-3.09 (m, 2H), 7.43-7.71 (m, 4H), 8.55 (s, 1H) ppm. MS (DCl/NH3) m/z 253 (M+H)+, 255 (M+H)+, 270 (M+NH4)+, 272 (M+NH4)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
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6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
Reactant of Route 5
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
Reactant of Route 6
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Citations

For This Compound
2
Citations
MA El‐Hashash, AY Soliman… - Journal of …, 2015 - Wiley Online Library
This research describes the utility of 4‐(4‐bromophenyl)‐4‐oxobut‐2‐enoic acid as a key starting material for preparation of a novel series of aroylacrylic acids, pyridazinones, and …
Number of citations: 8 onlinelibrary.wiley.com
S Partap, MS Yar, MZ Hassan, MJ Akhtar… - Archiv der …, 2017 - Wiley Online Library
A series of new hybrid benzimidazole containing pyridazinones derivatives were designed and synthesized in accordance with the pharmacophoric requirements essential for the …
Number of citations: 15 onlinelibrary.wiley.com

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